1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one
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Overview
Description
1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one typically involves multiple steps. One common method starts with the preparation of the quinazoline core, which is achieved by reacting anthranilic acid with acyl or aroyl chlorides in dry pyridine
Industrial Production Methods
Industrial production of this compound may involve the use of scalable and efficient synthetic routes. The use of recyclable catalysts, such as β-cyclodextrin-SO3H, in aqueous media has been reported to enhance the yield and reduce the environmental impact of the synthesis . These methods ensure the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the quinazoline ring, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .
Scientific Research Applications
1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties.
Quinazolin-4-one derivatives: Exhibits anticonvulsant and anticancer activities.
Thiazole derivatives: Demonstrates diverse biological activities, including antitumor effects.
Uniqueness
1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Biological Activity
The compound 1-[3-({[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}methyl)-4-methoxyphenyl]ethan-1-one is a quinazoline derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a quinazoline core, which is known for its versatility in biological applications. The presence of a cyclohexyl group, sulfur atom, and methoxy substituent enhances its pharmacological profile.
Property | Value |
---|---|
Molecular Formula | C20H24N4OS |
Molecular Weight | 364.49 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Anticancer Activity
Quinazoline derivatives, including the compound , have shown significant anticancer properties. Research indicates that they can inhibit various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that quinazoline derivatives can induce cell cycle arrest in cancer cells, particularly at the G1 phase. For instance, related compounds have been shown to halt the proliferation of HCT-116 and MCF-7 cell lines effectively, with IC50 values ranging from 5.70 to 17.30 µM depending on the specific derivative and conditions tested .
- Apoptosis Induction : The compound may also promote apoptosis in cancer cells. Flow cytometry analyses using annexin-V labeling have indicated increased apoptotic cell populations when treated with quinazoline derivatives .
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds containing the quinazoline scaffold. For instance, related compounds demonstrated significant activity in animal models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The anticonvulsant effects were attributed to modulation of neurotransmitter systems and ion channels involved in seizure activity .
Antihistaminic Activity
The cyclohexylamino group in the compound suggests potential antihistaminic properties. Similar compounds have been evaluated for their ability to protect against histamine-induced bronchospasm in vivo, showing promising results compared to standard antihistamines like chlorpheniramine maleate .
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with growth and apoptosis.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that could contribute to their protective effects against cellular damage.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of quinazoline derivatives:
- Anticancer Efficacy : A derivative structurally similar to the compound was tested against various cancer cell lines, demonstrating IC50 values indicating strong cytotoxicity .
- Anticonvulsant Properties : In a study involving animal models, several quinazoline derivatives were shown to possess significant anticonvulsant activity at doses as low as 30 mg/kg .
- Antihistaminic Activity : In vivo studies on guinea pigs revealed that certain derivatives provided protection from histamine-induced bronchospasm with minimal sedation effects compared to existing antihistamines .
Properties
IUPAC Name |
1-[3-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-16(28)17-12-13-22(29-2)18(14-17)15-30-24-26-21-11-7-6-10-20(21)23(27-24)25-19-8-4-3-5-9-19/h6-7,10-14,19H,3-5,8-9,15H2,1-2H3,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEFTAVMOPETGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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